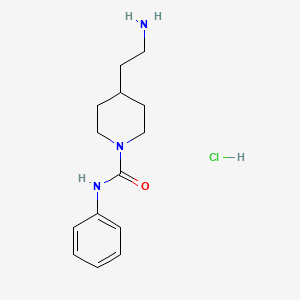![molecular formula C19H14FNO4 B2926593 10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one CAS No. 861208-10-8](/img/structure/B2926593.png)
10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C19H14FNO4 and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
A variety of synthesis techniques have been developed for compounds similar to 10-(4-fluorophenyl)-2,3,7,10-tetrahydro1,4dioxino2,3−gfuro3,4−bquinolin-9(6H)-one, showcasing their potential in scientific research. One method involves the ultrasonic-assisted Cu-catalyzed multicomponent synthesis of furo3,4−bpyrazolo4,3−fquinolinones derivatives through an efficient reaction of tetronic acid, 5-aminoindazole, and various aromatic aldehydes under ultrasonic irradiation (Damavandi, Sandaroos, & Mohammadi, 2013). Another approach is the one-pot and three-component synthesis of furopyridoquinoxaline derivatives under catalyst-free conditions, highlighting the simplicity and efficiency of generating complex heterocyclic structures (Zhang, Wang, Liu, & Wang, 2017).
Fluorescent Sensors
New fluorescent sensors based on the 1H-pyrazolo3,4−bquinoline skeleton have been developed, acting as sensors for the fluorescence detection of small inorganic cations in various solvents. This application demonstrates the compound's potential in the development of novel sensors with specific sensitivity and selectivity to certain ions (Mac, Uchacz, Wrobel, Danel, & Kulig, 2010).
Antibacterial and Antitubercular Agents
The synthesis and evaluation of quinolone derivatives, including structures related to the specified compound, have been explored for their antibacterial activities. Some derivatives have demonstrated significant activity against resistant bacterial strains, suggesting their potential as novel antibacterial agents (Chen, Fang, Sheu, Hsu, & Tzeng, 2001). Furthermore, novel hexahydro-2H-pyrano3,2−cquinoline analogs derived from similar structures have shown promising antitubercular activities against Mycobacterium tuberculosis, indicating potential applications in tuberculosis treatment (Kantevari, Yempala, Surineni, Sridhar, Yogeeswari, & Sriram, 2011).
Anti-inflammatory Activity
Fluorine-substituted 1,4,5,6-tetrahydrobenzohquinazolin-2-amine derivatives have been synthesized and shown to possess enhanced solubility and significant anti-inflammatory activity. This development underscores the compound's utility in designing new anti-inflammatory drugs with improved pharmacokinetic properties (Sun, Gao, Wang, & Hou, 2019).
Propiedades
IUPAC Name |
17-(4-fluorophenyl)-4,7,14-trioxa-11-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3(8),9,12(16)-tetraen-15-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO4/c20-11-3-1-10(2-4-11)17-12-7-15-16(24-6-5-23-15)8-13(12)21-14-9-25-19(22)18(14)17/h1-4,7-8,17,21H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCNALWTYGTNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(C4=C(COC4=O)NC3=C2)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
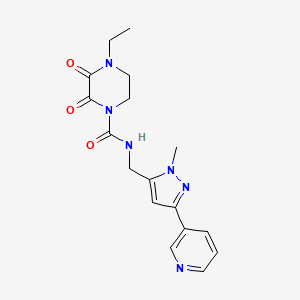

![Methyl 2-[2-(methylamino)acetamido]benzoate hydrochloride](/img/structure/B2926518.png)
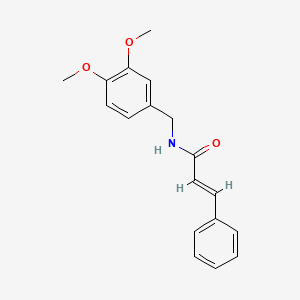
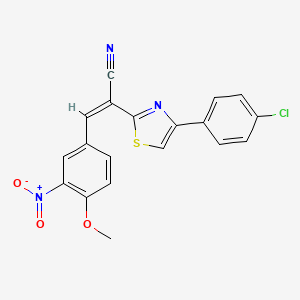
![(E)-9-(styrylsulfonyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2926521.png)
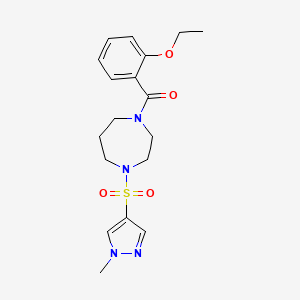
![Methyl 6-isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2926523.png)
![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)
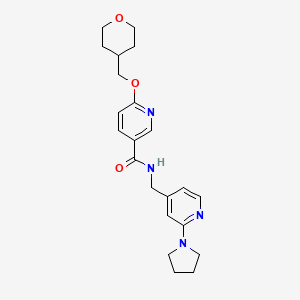
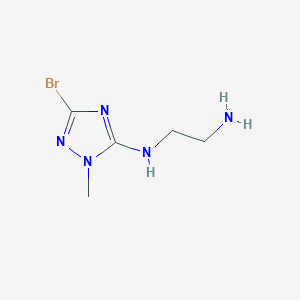
amine hydrobromide](/img/no-structure.png)
